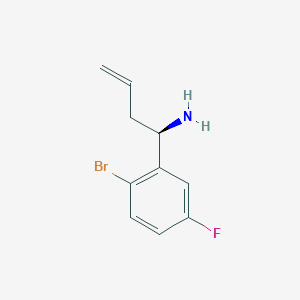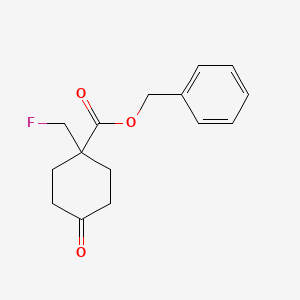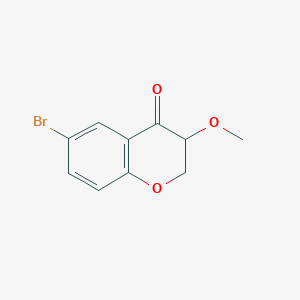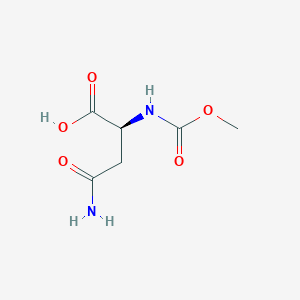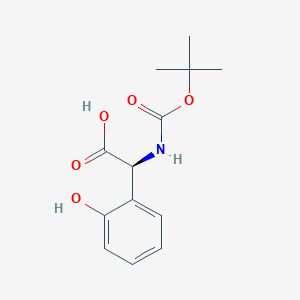
(R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety and a trifluoroethylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Trifluoroethylation: The brominated pyridine is then subjected to trifluoroethylation, where a trifluoroethylamine group is introduced at the 1-position.
Resolution: The resulting racemic mixture is resolved to obtain the desired ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromopyridine moiety can facilitate interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrobromide
- ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride
Uniqueness
®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both the bromopyridine and trifluoroethylamine groups, which confer distinct chemical and biological properties. The trifluoroethylamine group enhances its lipophilicity and metabolic stability, while the bromopyridine moiety allows for versatile chemical modifications.
特性
分子式 |
C7H7BrClF3N2 |
|---|---|
分子量 |
291.49 g/mol |
IUPAC名 |
(1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChIキー |
GTJUPMUSVXAWDV-FYZOBXCZSA-N |
異性体SMILES |
C1=C(C=NC=C1Br)[C@H](C(F)(F)F)N.Cl |
正規SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


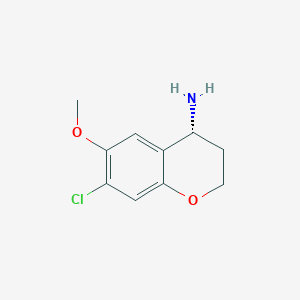
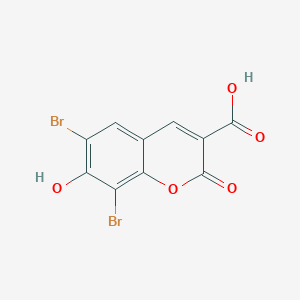
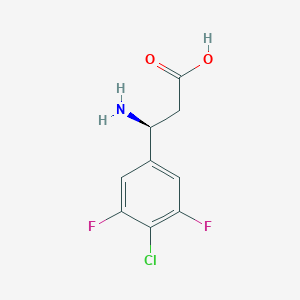
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)

